tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate
Description
This compound is a highly functionalized tertiary carbamate featuring a complex stereochemical framework. Key structural elements include:
- N-carbamate group: The tert-butyl carbamate moiety (Boc) at the terminal amine, a common protecting group in peptide synthesis .
- Stereochemical complexity: Multiple stereocenters (4S,7S,2S configurations) and an E-configured double bond at position 5 of the octenoyl backbone, which may influence conformational stability and receptor binding.
- Hydroxy-tetramethylpiperidinyl moiety: A rigid, bulky substituent that could modulate solubility and membrane permeability.
The compound’s design suggests applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent, given the presence of N-carbamate and aromatic groups linked to bioactive motifs .
Properties
CAS No. |
866404-31-1 |
|---|---|
Molecular Formula |
C53H81N7O9 |
Molecular Weight |
960.3 g/mol |
IUPAC Name |
tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate |
InChI |
InChI=1S/C53H81N7O9/c1-35(2)30-40(56-50(66)69-51(5,6)7)27-26-39(31-37-20-14-12-15-21-37)48(64)59-29-19-25-43(59)46(62)58-44(36(3)4)47(63)57-42(24-18-28-54-49(65)68-34-38-22-16-13-17-23-38)45(61)55-41-32-52(8,9)60(67)53(10,11)33-41/h12-17,20-23,26-27,35-36,39-44,67H,18-19,24-25,28-34H2,1-11H3,(H,54,65)(H,55,61)(H,56,66)(H,57,63)(H,58,62)/b27-26+/t39-,40-,42+,43+,44+/m1/s1 |
InChI Key |
VTYPGEHUYSBZTQ-VQPCLXHQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](/C=C/[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)O)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C=CC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)O)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: XJB-5-131 is synthesized through a series of chemical reactions involving the conjugation of a peptide mimetic portion to an antioxidant nitroxide moiety. The peptide mimetic portion is derived from gramicidin S, and the antioxidant moiety is a nitroxide radical.
Industrial Production Methods: While specific industrial production methods for XJB-5-131 are not widely documented, the synthesis likely involves standard peptide synthesis techniques followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: XJB-5-131 primarily undergoes redox reactions due to its antioxidant properties. It acts as a superoxide dismutase mimic, participating in redox reactions where it can both donate and accept electrons .
Common Reagents and Conditions: The synthesis of XJB-5-131 involves reagents such as Boc-Leu-Ψ-[€-CH=CH]-D-Phe-Pro-Val-Orn (Cbz) and 4-amino-TEMPO. The reactions are typically carried out under controlled conditions to ensure the stability and activity of the final product .
Major Products Formed: The major product formed from the synthesis of XJB-5-131 is the bi-functional antioxidant itself. During its application, the compound helps in reducing reactive oxygen species and protecting mitochondrial DNA from oxidative damage .
Scientific Research Applications
Chemistry: In chemistry, XJB-5-131 is used as a model compound to study redox reactions and the behavior of antioxidants in biological systems .
Biology: In biological research, XJB-5-131 is employed to investigate mitochondrial function and the role of oxidative stress in cellular processes. It has been shown to protect against oxidative damage in various cell types .
Medicine: XJB-5-131 has significant potential in medical research, particularly in the treatment of neurodegenerative diseases. It has been demonstrated to mitigate symptoms and slow disease progression in animal models of Huntington’s disease .
Industry: While its industrial applications are still under exploration, XJB-5-131’s antioxidant properties make it a candidate for use in products aimed at reducing oxidative stress and improving mitochondrial health .
Mechanism of Action
XJB-5-131 exerts its effects by targeting mitochondria and acting as an electron scavenger. The nitroxide moiety in XJB-5-131 mimics superoxide dismutase, participating in redox reactions to neutralize reactive oxygen species. This activity helps in preventing oxidative damage to mitochondrial DNA and maintaining mitochondrial function . The compound’s ability to cross the blood-brain barrier and accumulate in mitochondria enhances its efficacy in protecting neuronal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Antifungal Activity and N-Carbamate Role
The N-carbamate group is critical for antifungal activity. In alkaloids with analogous structures, the presence of N-carbamate correlates with enhanced potency against fungi like G. pulicaris and C. nicotianae. For example:
The phenylmethoxycarbonyl group in the target compound may enhance binding to fungal enzymes via hydrophobic interactions, similar to benzyl substituents in Alkaloid 1 .
Chemical Stability of Benzyl-O Linkages
The phenylmethoxycarbonylamino group in the target compound contains a benzyl-O linkage adjacent to the N-carbamate. Evidence shows that such linkages are labile under MALDI tandem MS conditions due to electron-donating effects of the N-carbamate . However, meta-positioned benzyl-O groups (e.g., in T-000′00000-dPEG) exhibit greater stability, resisting fragmentation . This suggests that the para-positioned benzyl-O in the target compound may limit its analytical utility compared to meta-substituted analogs.
Reactivity in Catalytic Systems
N-carbamate groups (e.g., Boc, CBz) reduce enantioselectivity in Pd-catalyzed reactions. For instance, Boc-protected substrates achieve 73–87% ee in decarboxylative allylic alkylation, lower than N-acetyl or N-benzoyl analogs (90–95% ee) . The target compound’s Boc group may similarly hinder enantioselectivity in asymmetric syntheses, limiting its use in chiral catalysis.
Key Research Findings
Antifungal Optimization : The N-carbamate group is essential for antifungal activity, but additional aromatic groups (e.g., benzyl) enhance potency by improving target binding .
Stability Trade-offs : Para-substituted benzyl-O linkages near N-carbamates compromise stability under MS analysis, necessitating meta-substitution for analytical applications .
Catalytic Limitations : Boc protection reduces enantioselectivity in Pd-catalyzed reactions, favoring alternative protecting groups for asymmetric synthesis .
Synthetic Challenges : Multi-step syntheses with stereochemical control are required for structurally complex carbamates, increasing production costs .
Biological Activity
The compound tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure, featuring multiple functional groups and stereocenters, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's structure is characterized by:
- A tert-butyl group providing lipophilicity.
- A benzyl moiety which may enhance binding interactions with biological targets.
- Several amino acid derivatives , indicating potential for enzyme inhibition or receptor modulation.
Given its complexity, the compound may exhibit unique interactions within biological systems that could lead to therapeutic applications.
Biological Activity Overview
Research indicates that compounds similar to this one have shown various biological activities, particularly in:
- Enzyme Inhibition : Many derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. The presence of the tetramethylpiperidine moiety suggests potential interactions with enzymes that are crucial in drug metabolism and signaling.
- Anti-cancer Properties : Compounds with structural similarities have been reported to exert anti-cancer effects by modulating immune responses or directly inhibiting tumor growth through interaction with Toll-like receptors (TLRs) .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through selective inhibition of cyclooxygenase (COX) enzymes, similar to other derivatives that have been evaluated for COX selectivity .
Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition potential of similar compounds revealed that modifications in the functional groups significantly affected their inhibitory activity against specific targets. For instance, compounds featuring a piperidine ring showed enhanced binding affinity to certain enzymes compared to those lacking this feature .
Study 2: Anti-cancer Activity
In vitro studies on related compounds demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways .
Study 3: Anti-inflammatory Properties
A series of experiments evaluated the anti-inflammatory effects of structurally related compounds. Results indicated that these compounds effectively reduced inflammation markers in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to tert-butyl N-[...] along with their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-butyl N-(piperidin-4-ylmethyl)carbamate | Contains a piperidine ring | Simpler structure compared to the target compound |
| tert-butyl N-[1-benzyl-2-hydroxy...] | Hydroxy group present | Focused on different biological targets |
| tert-butyl N-[3R,5S]-5-methylpiperidin... | Methyl substitution on piperidine | Variation in side chain length affects activity |
These compounds illustrate how variations in structure can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
